Ethyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
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Overview
Description
Ethyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these steps include acetic anhydride, methyl iodide, and phenyl lithium, among others. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to maintain consistency and efficiency. Purification methods such as recrystallization, chromatography, and distillation would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones and other functional groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties.
Scientific Research Applications
Ethyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties could be utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which Ethyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies using techniques like molecular docking, enzyme assays, and cellular assays would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
- Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
- Ethyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the spiro structure. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the dithia-triazaspiro moiety, in particular, may confer unique properties that are not observed in similar compounds.
Properties
Molecular Formula |
C23H23N3O3S2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
ethyl 7-acetyl-8-methyl-4-(3-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate |
InChI |
InChI=1S/C23H23N3O3S2/c1-5-29-22(28)21-24-26(19-13-9-10-15(2)14-19)23(31-21)25(18-11-7-6-8-12-18)16(3)20(30-23)17(4)27/h6-14H,5H2,1-4H3 |
InChI Key |
SCHDCVVSSGLVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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